

Application Notes and Protocols: Total Synthesis of Neocaesalpin Analogs

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Compound of Interest						
Compound Name:	Neocaesalpin O					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpins are a class of cassane diterpenoids, natural products that have garnered significant interest from the scientific community due to their complex molecular architecture and promising biological activities. Isolated from plants of the Caesalpinia genus, these compounds have demonstrated potent anti-inflammatory, anticancer, and antimalarial properties. The intricate tetracyclic core and dense oxygenation pattern of neocaesalpins present a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of Neocaesalpin A and its analogues, based on the groundbreaking work by the Carreira group. Additionally, it outlines the key signaling pathways implicated in the biological activities of cassane diterpenes, offering insights for drug development professionals.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of Neocaesalpin A



Step No.	Transformatio n	Reagents and Conditions	Product	Yield (%)
1	Diels-Alder Reaction	Safranal, 2-(tert-Butyldimethylsilyloxymethyl)furan, Sc(OTf)3, CH2Cl2, -78 °C to rt	Cycloadduct	85
2	Olefin Isomerization	RuCl ₃ ·xH ₂ O, NalO ₄ , CCl ₄ /CH ₃ CN/H ₂ O, rt	Isomerized Product	90
3	Diol Formation	OsO ₄ , NMO, acetone/H ₂ O, rt	Diol	88
4	Acetonide Protection	2,2- Dimethoxypropa ne, CSA, CH ₂ Cl ₂ , rt	Acetonide	95
5	Silyl Ether Deprotection	TBAF, THF, rt	Primary Alcohol	92
6	Oxidation to Aldehyde	DMP, CH2Cl2, rt	Aldehyde	94
7	Furan Oxidation	NBS, THF/H ₂ O, 0 °C to rt	Butenolide Precursor	75
8	Global Deprotection	TFA, CH2Cl2/H2O, rt	Neocaesalpin A	80

Table 2: Biological Activity of Selected Cassane Diterpenes



Compound	Cell Line	Activity	IC50 (μM)	Reference
Caesalpinin	RAW 264.7	Anti- inflammatory (NO inhibition)	15.2	[1]
Cassane Analogue 1	PANC-1	Anticancer	18.1	[2]
Caeminaxin A	BV-2	Anti- neuroinflammato ry	10.9	[3]
Phanginin R	A2780	Anticancer	9.9	[4]

Experimental Protocols Key Experiment: Diels-Alder Cycloaddition

The cornerstone of the synthetic strategy is an intermolecular Diels-Alder reaction to rapidly construct the core tetracyclic framework.

Procedure:

- To a solution of safranal (1.0 eq) in dichloromethane (CH₂Cl₂) at -78 °C is added scandium triflate (Sc(OTf)₃, 0.1 eq).
- A solution of 2-(tert-butyldimethylsilyloxymethyl)furan (1.2 eq) in CH₂Cl₂ is added dropwise over 30 minutes.
- The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with CH₂Cl₂.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.



 The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Key Experiment: Furan Oxidation to Butenolide

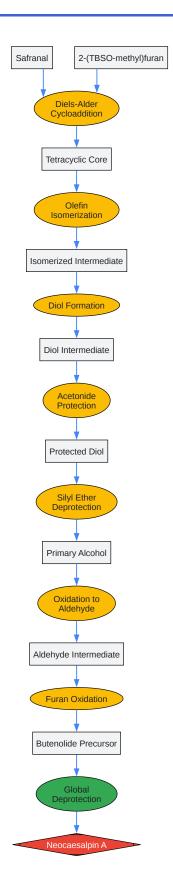
A late-stage oxidation of the furan moiety unveils the characteristic butenolide ring found in Neocaesalpin A.

Procedure:

- To a solution of the furan-containing intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1) at 0 °C is added N-bromosuccinimide (NBS, 1.1 eq) in one portion.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.
- The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The resulting crude product is purified by flash chromatography to yield the butenolide precursor.

Mandatory Visualizations Synthetic Workflow for Neocaesalpin A



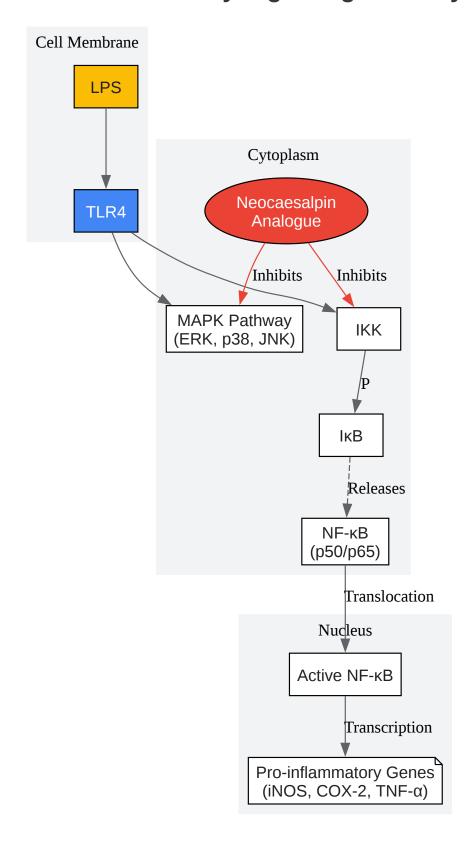


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Caption: Total synthesis workflow for Neocaesalpin A.



Proposed Anti-inflammatory Signaling Pathway

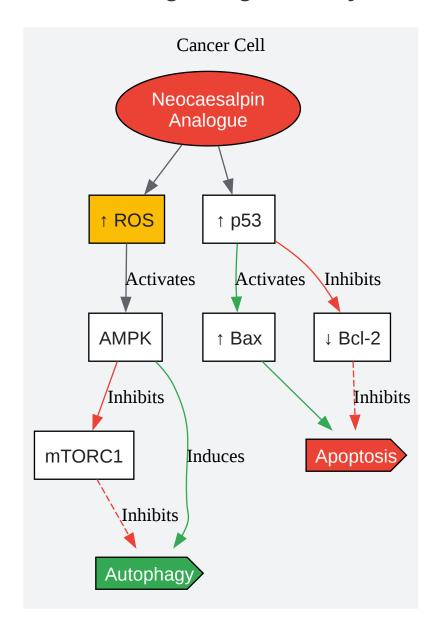


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Caption: Proposed anti-inflammatory mechanism of Neocaesalpin analogues.

Proposed Anticancer Signaling Pathway



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